N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine
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Overview
Description
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridine ring, which is further substituted with a morpholine ring and two methyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyl halide in the presence of a base. This is followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Shares structural similarities with the presence of a benzyl group and a morpholine ring.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Another compound with a morpholine ring and similar functional groups.
Uniqueness
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Properties
CAS No. |
77972-03-3 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethyl-4-morpholin-4-yl-1,3-dihydropyridin-6-imine |
InChI |
InChI=1S/C18H25N3O/c1-18(2)13-16(21-8-10-22-11-9-21)12-17(20-18)19-14-15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3,(H,19,20) |
InChI Key |
ZPHDQGMXMLNXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=NCC2=CC=CC=C2)N1)N3CCOCC3)C |
Origin of Product |
United States |
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